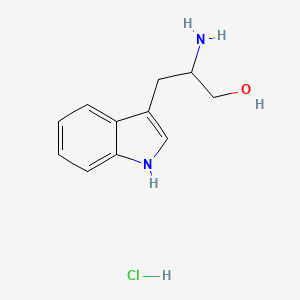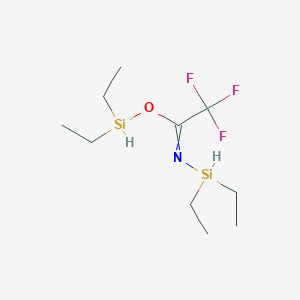![molecular formula C15H12ClFO3 B12514673 Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- CAS No. 819075-22-4](/img/structure/B12514673.png)
Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-6-fluorophenylmethoxy group and a methoxy group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents. One common method involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . This reaction produces 2-chloro-6-fluorobenzaldehyde, which can then be further reacted with methoxybenzyl alcohol under suitable conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research involving this compound includes the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of pesticides and antiseptics.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of the chloro and fluoro substituents can enhance the compound’s reactivity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
Similar compounds to Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- include:
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound.
4-Fluorobenzaldehyde: A structurally related compound with a fluorine substituent at the para position.
4-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde: A closely related compound with similar substituents but lacking the methoxy group at the 2-position.
The uniqueness of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
819075-22-4 |
|---|---|
Fórmula molecular |
C15H12ClFO3 |
Peso molecular |
294.70 g/mol |
Nombre IUPAC |
4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxybenzaldehyde |
InChI |
InChI=1S/C15H12ClFO3/c1-19-15-7-11(6-5-10(15)8-18)20-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3 |
Clave InChI |
XHGYXXVOUIDRBQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



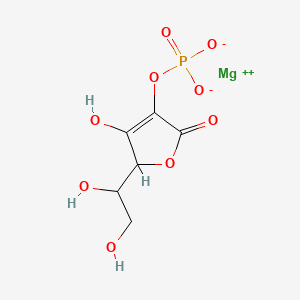
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid](/img/structure/B12514611.png)
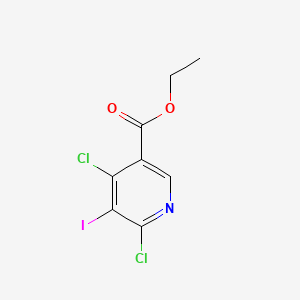
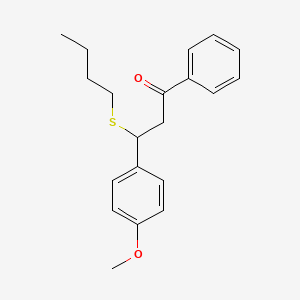
![methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12514632.png)


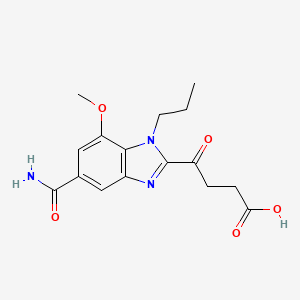

![4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde](/img/structure/B12514656.png)
